N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
“N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also includes a nitrothiophene moiety, which consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a nitro group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the naphthalene and thiophene rings, and the presence of the nitro group could introduce some polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the nitro group could be involved in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, could be predicted based on the properties of similar compounds .Scientific Research Applications
Organic Electronics and Photonics
Research on core-expanded naphthalene diimide derivatives has shown their potential use in organic electronics, particularly in organic thin-film transistors (OTFTs). These materials demonstrate good air stability and electron mobility, making them suitable for solution-processed OTFT applications (Hu et al., 2011). Additionally, NDI copolymers containing thiophene units have shown promise in organic field effect transistors (OFETs) due to their high electron mobility and improved crystallinity (Durban et al., 2010).
Fluorescence and Photophysics
NDI derivatives have been explored for their fluorescence properties, with applications in fluorescence derivatization of amino acids for biological assays. This indicates their potential as fluorescent tags or probes in biochemical and medical research (Frade et al., 2007).
Synthesis and Characterization
The synthesis and structural characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalene substituents, have been reported. These compounds have been analyzed for their potential in developing new chemical entities with unique properties for various applications (Özer et al., 2009).
Radiosensitizers and Cytotoxins
Nitrothiophene-5-carboxamides have been evaluated as radiosensitizers and bioreductively activated cytotoxins, demonstrating their potential in enhancing radiotherapy's effectiveness and as agents in cancer treatment (Threadgill et al., 1991).
Solar Cell Applications
Naphthalene diimide-based polymers have also been investigated for their use in all-polymer solar cells and organic photovoltaics. Incorporation of different electron-accepting units within these polymers can tune their electronic properties, enhancing solar cell performance (Sharma et al., 2016).
Safety and Hazards
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity, given the presence of the naphthalene and nitrothiophene moieties, which are found in many biologically active compounds .
Mechanism of Action
Target of Action
A structurally similar compound, (2r)-n-hydroxy-3-naphthalen-2-yl-2-[(naphthalen-2-ylsulfonyl)amino]propanamide, has been found to target udp-3-o-[3-hydroxymyristoyl] n-acetylglucosamine deacetylase . This enzyme plays a crucial role in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Biochemical Pathways
Given its potential target, it can be inferred that the compound may affect the lipid a biosynthesis pathway and, consequently, the formation of the outer membrane of the cell .
Result of Action
Based on its potential target, it can be inferred that the compound may affect the structure of the outer membrane of the cell by interfering with the biosynthesis of lipid a .
Properties
IUPAC Name |
N-naphthalen-2-yl-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-15(13-7-8-14(21-13)17(19)20)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOBZAPXPGONLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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